![molecular formula C16H12N2O3S B1664660 N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]furan-2-carboxamide CAS No. 827001-82-1](/img/structure/B1664660.png)
N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]furan-2-carboxamide
Overview
Description
“N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]furan-2-carboxamide” is a chemical compound. It is a derivative of naphtho[1,2-b]furan-2-carboxamide . This compound has been studied for its potential as a melanin concentrating hormone receptor 1 (MCH-R1) antagonist .
Synthesis Analysis
The synthesis of naphtho[1,2-b]furan-2-carboxamide derivatives, which includes “N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]furan-2-carboxamide”, involves the use of 5-aryl-naphtho[1,2-b]furan-2-carboxylic acid and 2 M sodium hydroxide in methanol .Scientific Research Applications
Mechanochromic Luminescent Materials
The compound has been used in the creation of mechanochromic luminescent materials . These materials exhibit excellent reversible optical behavior, changing color under external stimulus and reverting back when the stimulus is removed . This property is particularly useful in the development of sensors and displays .
Aggregation-Induced Emission (AIEE)
The compound exhibits aggregation-induced emission (AIEE) . This is a phenomenon where a substance emits light upon aggregation, which is useful in various applications such as bio-imaging, chemical sensing, and optoelectronic devices .
Excited State Intramolecular Proton Transfer (ESIPT)
The compound also exhibits excited state intramolecular proton transfer (ESIPT) . This is a process where a proton is transferred within the molecule after it absorbs light, leading to unique photophysical properties. This characteristic is beneficial in the fields of photochemistry and photophysics .
Fungicide
The compound has been used as a fungicide . It has been found to inhibit Rhizoctonia solani, a plant pathogenic fungus . This makes it a potential candidate for the development of new fungicides .
Fluorescent Probe
The compound has been used as a fluorescent probe . It has excellent mitochondrial targeting ability and has been successfully used to visualize mitochondrial pH fluctuations in live cells .
Chemosensor for Cu (II) Ion Detection
The compound can act as a chemosensor for Cu (II) ion detection . This makes it useful in environmental monitoring and biological studies .
Mechanism of Action
Target of Action
The primary target of 5J-4 is the Calcium Release-Activated Calcium (CRAC) channel . CRAC channels are essential for the function of many cells, particularly immune cells, where they mediate a form of calcium ion (Ca2+) influx known as store-operated calcium entry (SOCE) .
Mode of Action
5J-4 acts as a CRAC channel blocker , inhibiting the function of these channels . By blocking CRAC channels, 5J-4 prevents the influx of Ca2+ ions into cells, which can have a significant impact on cellular functions that rely on Ca2+ signaling .
Biochemical Pathways
The inhibition of CRAC channels by 5J-4 affects the calcium signaling pathway . This pathway is crucial for various cellular processes, including the activation of immune cells. By blocking the CRAC channels, 5J-4 can disrupt the normal functioning of these pathways, leading to a decrease in the activation and function of immune cells .
Result of Action
5J-4 has been shown to reduce the symptoms and delay the onset of Experimental Autoimmune Encephalomyelitis (EAE) , a mouse model of inflammation . It achieves this by decreasing the numbers of infiltrated mononuclear cells into the Central Nervous System (CNS), and significantly reducing the population of infiltrated CD4+ cells .
properties
IUPAC Name |
N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]furan-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c19-11-6-7-12-10(9-11)3-1-4-13(12)17-16(22)18-15(20)14-5-2-8-21-14/h1-9,19H,(H2,17,18,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUSJLJASFXGHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)O)C(=C1)NC(=S)NC(=O)C3=CC=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101329563 | |
Record name | N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101329563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
13.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49815883 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]furan-2-carboxamide | |
CAS RN |
827001-82-1 | |
Record name | N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101329563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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